molecular formula C12H4Cl4O2 B3066637 Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- CAS No. 85508-50-5

Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-

Cat. No.: B3066637
CAS No.: 85508-50-5
M. Wt: 328.02 g/mol
InChI Key: HGUFODBRKLSHSI-DTXFSWNXSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 2,3,7,8-Tetrachlorodibenzo-p-dioxin include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions often involve high temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Properties

IUPAC Name

2,3,7,8-tetrakis(37Cl)(chloranyl)dibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i13+2,14+2,15+2,16+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUFODBRKLSHSI-DTXFSWNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1[37Cl])[37Cl])OC3=CC(=C(C=C3O2)[37Cl])[37Cl]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234721
Record name Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85508-50-5
Record name Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85508-50-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
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Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-
Reactant of Route 6
Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-

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